molecular formula C19H26N2O4S B1671430 Gemopatrilat CAS No. 160135-92-2

Gemopatrilat

Cat. No.: B1671430
CAS No.: 160135-92-2
M. Wt: 378.5 g/mol
InChI Key: YRSVDSQRGBYVIY-GJZGRUSLSA-N
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Description

BMS-189921, also known as gemopatrilat, is a potent vasopeptidase inhibitor. This compound is unique as it inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a dual inhibitor. It has been studied for its potential use in treating hypertension and heart failure due to its ability to affect vascular tone and fluid balance .

Preparation Methods

The synthesis of BMS-189921 involves several steps. One method starts with (S)-6-hydroxy-2-phthalimidohexanoic acid, which is converted to its benzyl ester. This intermediate undergoes Swern oxidation followed by reaction with methyltitanium trichloride to introduce a methyl group. The resulting compound is then treated with trimethylsilyl azide and boron trifluoride etherate to form the azide .

Industrial production methods for BMS-189921 are not widely documented, but the synthesis typically involves enantioselective processes to ensure the correct stereochemistry of the final product .

Chemical Reactions Analysis

BMS-189921 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

BMS-189921 has been extensively studied for its potential therapeutic applications. In medicine, it has been investigated for treating hypertension and heart failure due to its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. This dual action helps in reducing blood pressure and improving heart function .

In biological research, BMS-189921 has been used to study the PI3-kinase signaling pathway in vascular smooth muscle cells. It has been shown to activate this pathway, promoting nitric oxide production and vasorelaxation .

Mechanism of Action

BMS-189921 exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. Angiotensin-converting enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, BMS-189921 reduces the production of angiotensin II, leading to vasodilation and reduced blood pressure .

Neutral endopeptidase degrades natriuretic peptides, which are involved in regulating blood volume and pressure. Inhibiting this enzyme increases the levels of natriuretic peptides, promoting natriuresis and diuresis, further contributing to blood pressure reduction .

Comparison with Similar Compounds

BMS-189921 is similar to other dual inhibitors of angiotensin-converting enzyme and neutral endopeptidase, such as omapatrilat. Both compounds share the ability to inhibit these two enzymes, leading to vasodilation and reduced blood pressure .

BMS-189921 is unique in its specific molecular structure and the precise balance of its inhibitory effects. This balance can result in different pharmacodynamic profiles and therapeutic outcomes compared to other similar compounds .

Similar compounds include:

These compounds also target angiotensin-converting enzyme and neutral endopeptidase but may differ in their efficacy, safety profiles, and clinical applications.

Properties

CAS No.

160135-92-2

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid

InChI

InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1

InChI Key

YRSVDSQRGBYVIY-GJZGRUSLSA-N

SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

Isomeric SMILES

CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C

Canonical SMILES

CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gemopatrilat;  BMS 189921;  BMS-189921;  BMS189921.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

[S-(R*,R*)]-Hexahydro-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid, ethyl ester (2.0 g, 4.46 mmole) [prepared as described in Example 66 (g) of U.S. Pat. No. 5,552,397] was dissolved in methanol (9 ml) in a 100-ml flask equipped with an addition funnel, internal temperature probe and argon inlet. To the solution was added DL-dithiothreitol (34 mg, 0.22 mmole). The solution was sparged with argon for 15 minutes and then kept under argon. The resulting solution was cooled to 0° C. in an ice-bath. In the addition funnel, 1N sodium hydroxide (26.8 ml, 26.8 mmole) was sparged with argon for 30 minutes. The sparged sodium hydroxide solution was added to the reaction flask over 30 minutes so that the internal temperature did not exceed 5° C. The reaction was allowed to stir at 0° C. for 30 minutes and then the ice-bath was removed to allow the reaction to warm to room temperature over one hour. The reaction was stirred at room temperature for an additional 1.5 hours at which time TLC showed that the reaction was complete. A pH probe was attached to the reaction flask. The reaction was acidified with previously sparged 3N HCl to a pH of 6. A few seed crytals were added and the mixture was stirred for 5 minutes. The mixture was then further acidified to pH 2. The resulting slurry was stirred at room temperature for one hour. The product was collected by filtration and washed with distilled water until the wash-water tested negative for chloride with silver nitrate solution. The product was air-dried for 30 minutes, washed with t-butyl methyl ether (2×4 ml) and hexane (2×4 ml), air-dried, and dried under a high vacuum to give 1.5 g of title product as a white crystalline solid (890% yield),
Name
Hexahydro-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid, ethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 66 ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Six
Quantity
34 mg
Type
catalyst
Reaction Step Seven
Yield
890%

Synthesis routes and methods II

Procedure details

A three necked flask was charged with [S-(R*,R*)]-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid (10 g, 23.78 mmoles) and D,L-dithiothreitol (390 mg, 2.5 mmoles). The flask was flushed with nitrogen. Deoxygenated water (20 ml) was added to the flask and the mixture was cooled to 1° C. Cold (1° C.) deoxygenated sodium hydroxide solution (1.22 N, total 70 ml, 84 mmoles) was added slowly while maintaining the temperature of the reaction mixture between 1° C. and 4° C. After addition of the initial 10 v/v% of the sodium hydroxide solution, the remainder of the solution was added, maintaining the reaction temperature between −2° to 3° C. After stirring the reaction mxiture at −2° to 6° C. for 30 minutes, the reaction mixture was allowed to warm to room temperature. The reaction mixture was polish filtered into a crystallization flask and heated to 45° C. Deoxygenated acetic acid solution (1.06 N, 90 ml, 95 mmoles) was added while maintaining the reaction temperature between 41° and 46° C. The crystal slurry was stirred at 41° to 46° C. for 20 minutes and then allowed to cool to room temperature. After stirring at room temperature for 30 minutes, the product was filtered and washed with water (100 ml) and dried in a vacuum oven at 51° C./4.1 inch Hg to afford 8.45 g of title product having laboratory HPLC of 99.75 area percent.
Name
6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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